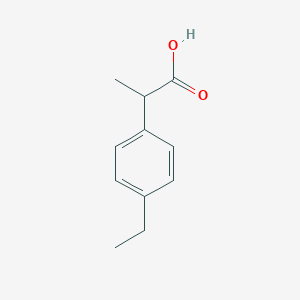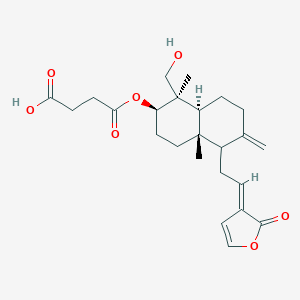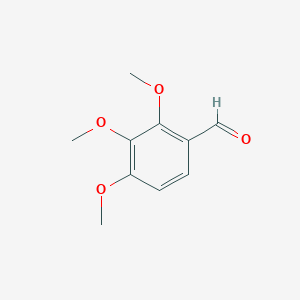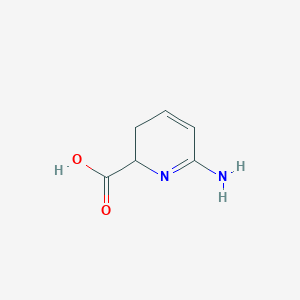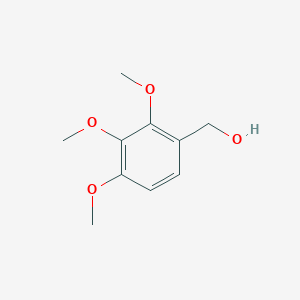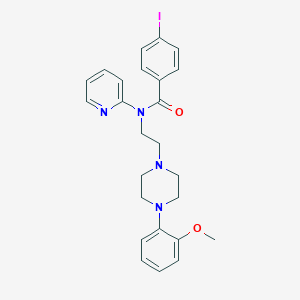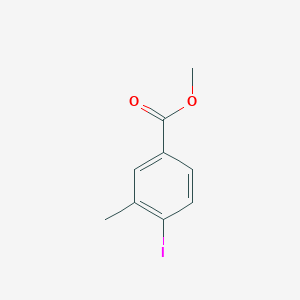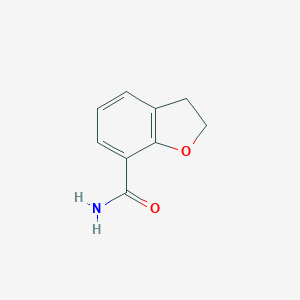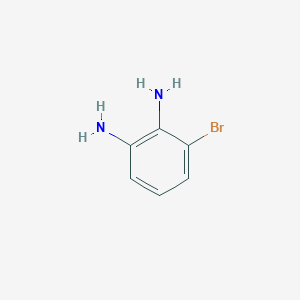
3-Bromobenzene-1,2-diamine
Vue d'ensemble
Description
3-Bromobenzene-1,2-diamine, also known as 3-bromo-1,2-benzenediamine, is a solid compound with a molecular weight of 187.04 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .
Molecular Structure Analysis
The molecular formula of 3-Bromobenzene-1,2-diamine is C6H7BrN2 . The InChI code is 1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromobenzene-1,2-diamine are not available, it’s known that bromobenzenes can undergo various reactions such as acylation .Physical And Chemical Properties Analysis
3-Bromobenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 187.04 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Quinoxaline Derivatives
3-Bromobenzene-1,2-diamine: is utilized in the synthesis of quinoxaline derivatives, which are crucial intermediates for the production of various drugs . These derivatives exhibit a wide range of biological activities and are employed in the development of treatments for diseases such as cancer, tuberculosis, and hepatitis C.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the pharmaceutical industry. It is particularly significant in the synthesis of Erdafitinib, a medication approved for the treatment of urothelial carcinoma . The ability to create such intermediates is vital for the development of new therapeutic agents.
Inhibitors of Protein Kinases
3-Bromobenzene-1,2-diamine: is used in preparing isomeric bromo analogues of Benzo-1H-triazole, which act as potential inhibitors of protein kinases . These inhibitors can play a role in the treatment of various diseases by modulating enzymatic activity.
Material Science
In material science, this compound can be used to synthesize substances that contribute to the development of high-efficiency phosphorescent light-emitting diodes and solar cells . These applications are crucial for advancing renewable energy technologies.
Agricultural Chemicals
The synthesis of agricultural chemicals, such as pesticides, herbicides, and insecticides, can involve 3-Bromobenzene-1,2-diamine as a precursor or intermediate . These chemicals are essential for improving crop protection and yield.
Novel Synthesis Methods
3-Bromobenzene-1,2-diamine: is also involved in novel synthesis methods for creating substituted bromobenzenes, which may proceed via a radical mechanism . This has implications for the development of new synthetic pathways in organic chemistry.
NF-κB Activation Inhibition
It is referenced as a component in the NF-κB Activation Inhibitor II, JSH-23, which controls the biological activity of NF-κB . This application is important for research in inflammation and immunology.
Chemical Industry Applications
The compound’s derivatives are used in the chemical industry for various applications, including the production of dyes, pigments, and other fine chemicals .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYTZNPMXYCBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500187 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzene-1,2-diamine | |
CAS RN |
1575-36-6 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



